molecular formula C30H27F4N5O4S B606750 Cmpd-A CAS No. 1446399-26-3

Cmpd-A

Cat. No. B606750
M. Wt: 629.63
InChI Key: LSBPCEAYWVLUDD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cmpd-A is a time-dependent CENP-E inhibitor with potent antitumor activity. Cmpd-A inhibits the ATPase activity of the CENP-E motor domain, acting as a time-dependent inhibitor with an ATP-competitive-like behavior. Cmpd-A causes chromosome misalignment on the metaphase plate, leading to prolonged mitotic arrest. Treatment with Cmpd-A induces antiproliferation in multiple cancer cell lines.

Scientific Research Applications

Role in Mitotic Regulation and Cancer Therapy A novel small-molecule inhibitor of Centromere-associated protein E (CENP-E), referred to as Compound-A (Cmpd-A), has been identified with significant implications in cancer therapy. CENP-E plays a crucial role in chromosome congression and the spindle assembly checkpoint during mitosis. Inhibition of CENP-E's ATPase activity by Cmpd-A leads to chromosome misalignment, triggering the spindle assembly checkpoint and resulting in apoptosis during prolonged mitotic arrest. This mechanism underlies Cmpd-A's antiproliferative effects across multiple cancer cell lines and its demonstrated antitumor activity in a nude mouse xenograft model. The study highlights the potential of Cmpd-A as a promising anticancer therapeutic agent, with its activity characterized by the induction of phosphohistone H3 elevation in tumors, signifying its impact on mitotic regulation and cell proliferation (Ohashi et al., 2015).

Comprehensive Approach to CMPD Diagnosis Research underscores the importance of a comprehensive diagnostic approach in chronic myeloproliferative diseases (CMPDs), incorporating morphology, cytogenetics, and molecular markers. This holistic diagnostic strategy is crucial for the accurate classification of CMPDs, optimizing treatment strategies, and evaluating treatment response. Such an approach enables the identification of specific genetic alterations, facilitating targeted therapies and the management of the disease. The integration of these diagnostic tools represents a significant advancement in the understanding and treatment of CMPDs, highlighting the complex interplay between genetic factors and disease manifestation (Haferlach et al., 2004).

properties

CAS RN

1446399-26-3

Product Name

Cmpd-A

Molecular Formula

C30H27F4N5O4S

Molecular Weight

629.63

IUPAC Name

N-[7-Cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C30H27F4N5O4S/c1-17-14-18(8-11-22(17)31)27-26(36-24-6-5-7-25(43-4)39(24)27)29(40)38(13-12-37(2)3)23-16-44(41,42)28-19(23)9-10-21(20(28)15-35)30(32,33)34/h5-11,14,23H,12-13,16H2,1-4H3/t23-/m0/s1

InChI Key

LSBPCEAYWVLUDD-QHCPKHFHSA-N

SMILES

O=C(C1=C(C2=CC=C(F)C(C)=C2)N3C(OC)=CC=CC3=N1)N(C(C4=CC=C(C(F)(F)F)C(C#N)=C45)CS5(=O)=O)CCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cmpd-A;  CmpdA;  Cmpd A;  CENP-E inhibitor Compound-A;  CENP E inhibitor Compound A;  CENPE inhibitor CompoundA;  CENP-E inhibitor Compound A;  CENP E inhibitor Compound-A;  CENPE inhibitor Compound-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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